molecular formula C21H26O10 B160536 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose CAS No. 139563-66-9

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose

Cat. No. B160536
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-AWGDKMGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a derivative of D-glucopyranose . It is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .


Synthesis Analysis

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose involves a multistep reaction . The method for obtaining this compound was originally presented by Helferich and Zirner and involved a multistep reaction that eventually led to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization in a modest yield of 27% .


Molecular Structure Analysis

The molecular formula of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is C21H26O10 . Its molecular weight is 438.43 . The structure of this compound includes a glucopyranose ring which is acetylated at the 1, 2, 4, and 6 positions and benzylated at the 3 position .


Chemical Reactions Analysis

The 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is used in the synthesis of disaccharides and D-glucose6-phosphate . It can also be used in the preparation of anionic surfactants .


Physical And Chemical Properties Analysis

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a white crystalline solid . It has a melting point of 101-102 °C . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .

properties

IUPAC Name

[(2R,3R,4S,5R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-AWGDKMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.